molecular formula C9H12N2O B13301619 4-[(Azetidin-3-yloxy)methyl]pyridine

4-[(Azetidin-3-yloxy)methyl]pyridine

Cat. No.: B13301619
M. Wt: 164.20 g/mol
InChI Key: WOPZELOUQVDGSI-UHFFFAOYSA-N
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Description

4-[(Azetidin-3-yloxy)methyl]pyridine is a chemical compound with the molecular formula C₉H₁₂N₂O and a molecular weight of 164.2 g/mol . This compound features a pyridine ring substituted with an azetidin-3-yloxy group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Azetidin-3-yloxy)methyl]pyridine typically involves the reaction of pyridine derivatives with azetidine derivatives under specific conditions. One common method involves the nucleophilic substitution reaction where the azetidine ring is introduced to the pyridine ring through an ether linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-[(Azetidin-3-yloxy)methyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

4-[(Azetidin-3-yloxy)methyl]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(Azetidin-3-yloxy)methyl]pyridine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Azetidin-3-yloxy)methyl]quinoline
  • 4-[(Azetidin-3-yloxy)methyl]benzene
  • 4-[(Azetidin-3-yloxy)methyl]pyrimidine

Uniqueness

4-[(Azetidin-3-yloxy)methyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research .

Biological Activity

4-[(Azetidin-3-yloxy)methyl]pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. It combines a pyridine ring with an azetidine moiety, which may enhance its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential neuropharmacological effects.

Antimicrobial Activity

Pyridine derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. A study highlighted that compounds with pyridine rings can show activity against various bacterial strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa . The presence of the azetidine moiety may further enhance this activity by providing additional mechanisms of action.

Table 1: Antimicrobial Activity of Pyridine Derivatives

Compound NameActivity TypeTarget Organisms
4-AcetylpyridineAntimicrobialK. pneumoniae, P. aeruginosa
2-PyridylcarbonitrileStrong antimicrobialVarious bacteria and fungi
This compoundPotentially antimicrobialK. pneumoniae, P. aeruginosa

Anti-inflammatory Effects

The anti-inflammatory properties of pyridine derivatives have also been explored. Research indicates that compounds similar to this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response . The azetidine structure may contribute to enhanced selectivity and potency in inhibiting these enzymes.

Table 2: Anti-inflammatory Activity of Related Compounds

Compound NameCOX Inhibition (IC50)Mechanism of Action
4-AcetylpyridineModerateCOX inhibition
Pyrazolo[3,4-d]pyrimidine derivativesLow to moderateCOX inhibition
This compoundNot yet determinedPotential COX inhibition

Neuropharmacological Potential

There is emerging evidence that pyridine derivatives can interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neuroprotection. Specifically, compounds related to this compound may act as partial agonists at the α4β2-nAChR subtype, potentially offering therapeutic effects for conditions such as depression and anxiety .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of various pyridine derivatives against resistant bacterial strains. The results indicated that compounds structurally similar to this compound exhibited promising activity, suggesting potential for development into new antibiotics .
  • Neuropharmacological Assessment : In a behavioral study involving animal models, derivatives of pyridine were tested for their effects on memory and learning. Results showed that certain compounds improved cognitive functions, indicating possible applications in treating neurodegenerative diseases .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

4-(azetidin-3-yloxymethyl)pyridine

InChI

InChI=1S/C9H12N2O/c1-3-10-4-2-8(1)7-12-9-5-11-6-9/h1-4,9,11H,5-7H2

InChI Key

WOPZELOUQVDGSI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCC2=CC=NC=C2

Origin of Product

United States

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